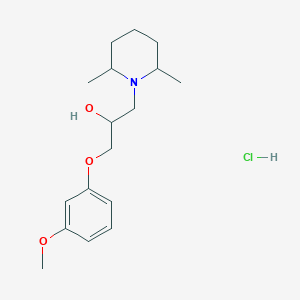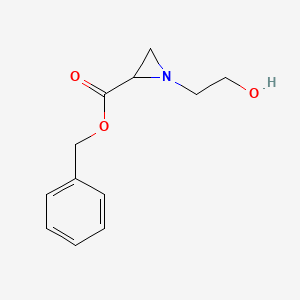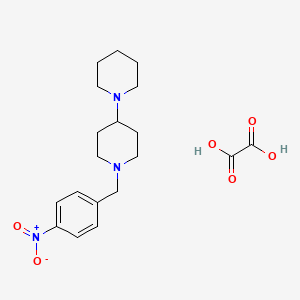![molecular formula C21H26N2O3 B5156524 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5156524.png)
1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine, also known as MPDP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical fields, including neurology, psychiatry, and oncology.
作用机制
The exact mechanism of action of 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine is not fully understood. However, it has been proposed that 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine acts as a modulator of the dopaminergic and serotonergic systems in the brain. It has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex and striatum, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine has been shown to have various biochemical and physiological effects. It can increase the levels of dopamine and serotonin in the brain, which can improve cognitive function and mood. It can also inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It has also been extensively studied for its potential therapeutic applications in various medical fields. However, there are also some limitations to using 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine in lab experiments. It has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in some applications. In addition, the exact mechanism of action of 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine is not fully understood, which may make it difficult to interpret some experimental results.
未来方向
There are several future directions for research on 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine. One area of research is to further investigate its potential therapeutic applications in neurology, psychiatry, and oncology. Another area of research is to elucidate its mechanism of action and identify its molecular targets in the brain and cancer cells. In addition, the development of more potent and selective analogs of 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine may lead to the discovery of new drugs with improved therapeutic efficacy and fewer side effects.
合成方法
The synthesis of 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 2-methoxyphenol in the presence of acetic anhydride and pyridine. The resulting compound is then acetylated with acetic anhydride to obtain the final product. The purity and yield of 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine can be improved by recrystallization from ethanol.
科学研究应用
1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine has been studied for its potential therapeutic applications in various medical fields. In neurology, it has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and stroke. In psychiatry, 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In oncology, 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
属性
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-7-6-8-18(17(16)2)22-11-13-23(14-12-22)21(24)15-26-20-10-5-4-9-19(20)25-3/h4-10H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAENTERFWMETBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5156445.png)
![methyl 3-{[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzoate](/img/structure/B5156457.png)

![2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5156463.png)
![2,4-dichloro-N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5156470.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5156481.png)

![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)
![7-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5156510.png)
![5-(4-bromophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5156514.png)

